N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
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Overview
Description
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves the reaction of 2,4-dichloroaniline with thioamide and furamide derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or dimethylformamide. The reaction mixture is heated to facilitate the formation of the thiazole ring and the subsequent attachment of the furamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dichlorophenyl)acetamide: Shares the dichlorophenyl group but lacks the thiazole and furamide moieties.
2,4-Dichlorophenoxyacetic acid: Contains the dichlorophenyl group but has different functional groups and applications.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is unique due to its combination of a dichlorophenyl group, a thiazole ring, and a furamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H8Cl2N2O2S |
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Molecular Weight |
339.2 g/mol |
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C14H8Cl2N2O2S/c15-8-3-4-9(10(16)6-8)11-7-21-14(17-11)18-13(19)12-2-1-5-20-12/h1-7H,(H,17,18,19) |
InChI Key |
AHIGHVHGVMATMO-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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